molecular formula C10H14O3 B1194412 6-Isopropyl-3-methylbenzene-1,2,4-triol CAS No. 4427-54-7

6-Isopropyl-3-methylbenzene-1,2,4-triol

Cat. No. B1194412
CAS RN: 4427-54-7
M. Wt: 182.22 g/mol
InChI Key: APPAVPSXDLRIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-3-methylbenzene-1,2,4-triol is a natural product found in Zataria multiflora with data available.

Scientific Research Applications

DNA Research

6-Isopropyl-3-methylbenzene-1,2,4-triol, or a similar compound, has been utilized in DNA research. Specifically, isopropylidene-protected butane-1,2,4-triol was used in the synthesis of nucleic acids. This compound, when inserted as a bulge in a triplex-forming oligomer, demonstrated the ability to stabilize a DNA triplex while slightly destabilizing DNA/DNA and DNA/RNA duplexes. This has implications for understanding DNA structures and interactions (Aly, Wamberg, & Pedersen, 2005).

Chemical Catalysis

A derivative of 6-Isopropyl-3-methylbenzene-1,2,4-triol, specifically 4-Isopropenyl-1-methylcyclohexene, was studied in the context of chemical catalysis. It was found to undergo hydrogenation and dehydrogenation over various catalysts, demonstrating its reactivity and potential utility in catalytic processes (Tanaka, Hattori, & Tanabe, 1978).

Material Science

In material science, similar compounds have been used in the synthesis of biobased polyurethanes. Biobased aromatic triols, closely related to 6-Isopropyl-3-methylbenzene-1,2,4-triol, were synthesized and used in creating segmented polyurethanes. These materials were studied for their morphologies and thermal properties, indicating the role of such compounds in developing new materials (Lligadas, Ronda, Galià, & Cádiz, 2007).

Pharmaceutical Research

Research exploring the anti-viral activity of alcohol-based drugs against SARS-CoV-2, the virus responsible for COVID-19, identified a compound similar to 6-Isopropyl-3-methylbenzene-1,2,4-triol. The study focused on molecular modeling to investigate these compounds' effectiveness, showing potential applications in pharmaceutical research (Palsaniya et al., 2021).

Chemical Synthesis and Reactivity

Further research on similar compounds includes studies on their synthesis and reactivity. For example, studies on methylbenzenes and their derivatives, closely related to 6-Isopropyl-3-methylbenzene-1,2,4-triol, provide insights into their chemical behavior, synthesis pathways, and potential applications in various chemical reactions (Brown & Lloyd‐Jones, 1994).

properties

CAS RN

4427-54-7

Product Name

6-Isopropyl-3-methylbenzene-1,2,4-triol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-6-propan-2-ylbenzene-1,2,4-triol

InChI

InChI=1S/C10H14O3/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5,11-13H,1-3H3

InChI Key

APPAVPSXDLRIOC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1O)O)C(C)C)O

Canonical SMILES

CC1=C(C=C(C(=C1O)O)C(C)C)O

synonyms

multiflotriol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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